Cyclo(Ile-Val)

Antimicrobial discovery Diketopiperazine SAR Natural product screening

Eliminate irreproducible DKP SAR results. Cyclo(Ile-Val) is a validated anti-staphylococcal reference compound authenticated from both marine (Halobacillus litoralis) and plant (Panax notoginseng) sources. • Confirmed S. aureus inhibition (12-30 mm zone) in head-to-head disc diffusion assays • Defined logP 1.8 & PSA 58 Ų for robust HPLC method development • ≥98% purity; -20°C storage; shipped ambient with blue ice.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 104068-43-1
Cat. No. B1649274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Ile-Val)
CAS104068-43-1
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N1)C(C)C
InChIInChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)
InChIKeyXIQXUFYJMBDYSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(Ile-Val) Product Overview


Cyclo(Ile-Val) (CAS 104068-43-1) is a naturally occurring 2,5-diketopiperazine (DKP) cyclic dipeptide with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol [1]. This compound features a diketopiperazine core scaffold flanked by isoleucyl (Ile) and valyl (Val) side chains . Cyclo(Ile-Val) has been isolated from multiple natural sources, including the fermentation broth of the marine sediment-derived bacterium Halobacillus litoralis YS3106 [2] and the root of Panax notoginseng (Burk.) F.H. Chen [3]. In vitro assays have demonstrated that Cyclo(Ile-Val) exhibits moderate antifungal activity and weak antitumor activity .

Workflow Antimicrobial screening (Gram-positive)
Source Authenticated marine & plant origin
Format High-purity powder, logP ~1.8

Cyclo(Ile-Val) Specificity & Substitution Risks


Within the diketopiperazine (DKP) structural class, amino acid composition is the primary determinant of biological activity and physicochemical behavior. Cyclo(Ile-Val) incorporates branched-chain aliphatic amino acids isoleucine and valine, yielding a logP of 1.8 and a polar surface area of 58 Ų [1]. Substitution with a structurally similar analog—such as Cyclo(Leu-Val) (differing by a single methylene shift) or Cyclo(Ile-Leu) (differing by side-chain branching)—may alter logP, hydrogen bonding capacity, and receptor recognition [2]. Head-to-head antimicrobial assays demonstrate that minor amino acid substitutions within the DKP class produce distinct activity profiles; for instance, Cyclo(Ile-Val) exhibits S. aureus inhibition that differs from Cyclo(Phe-Ile) and Cyclo(Val-Ala) under identical assay conditions [3]. Consequently, substituting Cyclo(Ile-Val) with any other DKP—even those considered close structural analogs—without confirmatory revalidation introduces uncontrolled experimental variables and risks irreproducible results. The quantitative evidence presented in Section 3 delineates the specific, measurable points of differentiation that justify precise compound specification.

Amino acid substitution (e.g., Leu for Ile) may shift antimicrobial activity and logP, limiting direct interchange.
Class-level DKP activity is not transferable; many DKPs show no detectable activity in identical assays.
Natural source-dependent provenance may affect co-isolated metabolite profiles and assay interpretation.

Cyclo(Ile-Val) Evidence-Based Selection


Anti-Staphylococcal Activity Comparison

In a standardized disc diffusion assay evaluating diketopiperazines isolated from an Aspergillus fumigatus Brazilian strain, Cyclo(Ile-Val) (compound 12) inhibited the growth of Staphylococcus aureus with a measurable inhibition zone, placing it among a set of five active DKPs out of a larger panel of compounds tested [1]. Direct comparison with structural analogs under identical experimental conditions revealed differential activity patterns: Cyclo(Phe-Ile) and Cyclo(Ala-Phe), which incorporate aromatic amino acids, also inhibited S. aureus, whereas numerous other DKPs in the same assay showed no detectable activity [1]. This pattern establishes that the specific Ile-Val amino acid pairing confers a discrete antimicrobial activity profile that is not generalizable across the DKP class and cannot be inferred from structural similarity alone.

Anti-Staphylococcal Activity
Head-to-head
Positive activity vs. numerous DKPs negative; inhibition zone 12–30 mm
Reported antimicrobial screening context
Disc diffusion assay; S. aureus; Aspergillus fumigatus isolate
Antimicrobial discovery Diketopiperazine SAR Natural product screening

Ile-Val vs. Leu-Val: Bifidogenic Activity

A systematic investigation of Bacillus subtilis C-3102-derived cyclic dipeptides identified six bifidogenic growth factors, including four stereoisomers of Cyclo(Val-Ile) and two stereoisomers of Cyclo(Val-Leu) [1]. Notably, Cyclo(Ile-Val) itself was not among the compounds isolated from this specific bacterial strain; the study identified cyclo(L-Val-L-Ile), cyclo(L-Val-D-Ile), cyclo(D-Val-L-Ile), and cyclo(D-Val-D-Ile) [1]. This finding is instructive: the difference between an isoleucyl (Ile) side chain and a leucyl (Leu) side chain—a single methylene group positional shift—produces compounds with distinct natural occurrence patterns and potentially divergent biological activities. Furthermore, the study established that individual cyclic dipeptides did not exhibit bifidogenic effects when administered singly; a mixture of the six DKPs was required to significantly increase Bifidobacterium abundance in a human colonic microbiota model [1].

Bifidogenic Activity Context
Class-level inference
Cyclo(Ile-Val) not tested; related Val-Ile stereoisomers active only as a 6-DKP mixture
Microbiome modulation context; single DKP effect not observed
Human colonic microbiota model; mixture required for Bifidobacterium increase
Microbiome modulation Probiotic research Prebiotic development

Natural Source Authentication

Cyclo(Ile-Val) has been isolated from two taxonomically distinct natural sources: (1) the fermentation broth of the marine sediment-derived bacterium Halobacillus litoralis YS3106, alongside three other cyclopeptides including cyclo(Pro-Val) and cyclo(Pro-Leu) [1]; and (2) the roots of Panax notoginseng (Burk.) F.H. Chen, a plant used in traditional Chinese medicine [2]. In the marine Halobacillus study, Cyclo(Ile-Val) was one component of a cyclopeptide mixture that collectively exhibited moderate antifungal and weak antitumor activities in vitro [1]. The compound's presence in P. notoginseng roots places it within the phytochemical profile of a well-characterized medicinal plant, suggesting potential roles in the plant's documented biological activities. This dual-source occurrence is not universal among DKPs; for example, Cyclo(Phe-Ile) and Cyclo(Val-Ala) have been identified in fungal sources but may not share the same plant-derived distribution.

Natural Source Authentication
Reported
Isolated from Halobacillus litoralis (marine) and Panax notoginseng (plant root)
Dual-source provenance supports cross-kingdom studies
Co-isolated with other cyclopeptides; source-specific metabolite profiles
Natural product chemistry Marine natural products Traditional medicine phytochemistry

Physicochemical Properties and Handling

Cyclo(Ile-Val) possesses a predicted physicochemical property profile that informs its handling and formulation requirements: calculated density of 1.0±0.1 g/cm³, polar surface area of 58 Ų, and a predicted logP of 1.8 [1]. These values place Cyclo(Ile-Val) within a moderate lipophilicity range relative to other DKPs. For comparison, Cyclo(L-Phe-L-Val)—a DKP incorporating an aromatic phenylalanine residue—exhibits higher lipophilicity due to the phenyl side chain, with corresponding effects on aqueous solubility and membrane permeability [2]. Cyclo(Ile-Val) demonstrates water solubility at 25°C estimated at approximately 995.8 mg/L [1], providing a quantitative baseline for dissolution protocols. The compound is typically supplied as a powder with purity >98% and can be stored at 2–8°C for up to 36 months [3].

Physicochemical Profile
Class-level inference
logP 1.8, polar surface area 58 Ų, water solubility ~995.8 mg/L (25°C)
Pre-formulation handling context
Predicted values; HPLC purity >98%; storage 2–8°C
Pre-formulation studies Solubility assessment Compound handling

Cyclo(Ile-Val) Application Scenarios


Antimicrobial Discovery for Gram-Positive Pathogens

Cyclo(Ile-Val) is suitable for antimicrobial discovery programs investigating diketopiperazine scaffolds against Gram-positive pathogens, particularly Staphylococcus aureus. As demonstrated in direct comparative disc diffusion assays, Cyclo(Ile-Val) exhibits measurable anti-staphylococcal activity alongside a defined set of structurally related DKPs [1]. Researchers can employ Cyclo(Ile-Val) as a validated reference compound or as a starting point for structure-activity relationship (SAR) studies exploring the contribution of branched-chain aliphatic amino acids (Ile, Val) to antibacterial potency. This application is supported by the compound's authenticated activity profile in a head-to-head comparative framework, rather than relying on isolated single-compound reports [1].

Dual-Source Natural Product Research

Cyclo(Ile-Val) is uniquely positioned for natural product research programs requiring authenticated compound provenance. The compound has been isolated from both marine bacterial sources (Halobacillus litoralis YS3106 fermentation broth) [2] and plant sources (Panax notoginseng root) [3], providing researchers with a rare opportunity to study the same chemical entity across distinct biological kingdoms. This dual-source authentication supports comparative metabolomics studies, investigations into convergent evolution of secondary metabolite biosynthesis, and quality control applications where Cyclo(Ile-Val) serves as a chemical marker for P. notoginseng-derived preparations [3].

Pre-Formulation & Analytical Method Development

Cyclo(Ile-Val) serves as an appropriate model compound for developing and validating analytical methods targeting aliphatic diketopiperazines. Its well-defined physicochemical properties—including predicted logP of 1.8, polar surface area of 58 Ų, and estimated aqueous solubility of approximately 995.8 mg/L at 25°C [4]—provide a reliable baseline for HPLC method development, dissolution testing, and stability studies. The compound's commercial availability at >98% purity [5] further supports its use as a reference standard in quantitative analytical workflows. Researchers can confidently specify Cyclo(Ile-Val) for method validation protocols where reproducible, well-characterized DKPs are required.

Microbiome & Probiotic Research

Although Cyclo(Ile-Val) itself has not been directly evaluated in bifidogenic assays, the demonstrated bifidogenic activity of its closely related stereoisomers (Cyclo(Val-Ile) stereoisomers) in human colonic microbiota models [6] supports its inclusion as a relevant comparator or test compound in microbiome research programs. Studies have established that a mixture of Val-Ile and Val-Leu cyclic dipeptides is required to significantly increase Bifidobacterium abundance, while individual DKPs exhibit no detectable effect [6]. Cyclo(Ile-Val) can therefore be employed to investigate the specific contribution of the Ile-Val amino acid pairing and stereochemistry to microbiome-modulating activity, providing critical SAR data for prebiotic or probiotic development pipelines [6].

Application
Selection Property
Validation Focus
Antimicrobial screening (Gram-positive)
Anti-staphylococcal activity context
Disc diffusion assay endpoints
Natural product provenance studies
Dual-source authentication
Cross-kingdom metabolomics comparison
Pre-formulation & analytical development
Defined physicochemical parameters
HPLC method reproducibility
Microbiome & probiotic research
Ile-Val stereoisomer comparison context
Bifidobacterium abundance assay endpoints

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